2-Chlorocyclohexyl 2,4-dinitrophenyl sulfoxide
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Overview
Description
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfoxide is an organic compound that features a cyclohexyl ring substituted with a chlorine atom and a sulfoxide group, along with a 2,4-dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfoxide typically involves the reaction of 2-chlorocyclohexanol with 2,4-dinitrophenyl sulfoxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfoxide can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone.
Reduction: The nitro groups on the phenyl ring can be reduced to amines.
Substitution: The chlorine atom on the cyclohexyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone.
Reduction: 2-Chlorocyclohexyl 2,4-diaminophenyl sulfoxide.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfoxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfoxide involves its interaction with specific molecular targets. The sulfoxide group can act as a nucleophile, participating in various chemical reactions. The nitro groups on the phenyl ring can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone
- 2-Chlorocyclohexyl 2,4-diaminophenyl sulfoxide
- 2,4-Dinitrophenylhydrazine
Uniqueness
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfoxide is unique due to the presence of both a sulfoxide group and a 2,4-dinitrophenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
73927-20-5 |
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Molecular Formula |
C12H13ClN2O5S |
Molecular Weight |
332.76 g/mol |
IUPAC Name |
1-(2-chlorocyclohexyl)sulfinyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H13ClN2O5S/c13-9-3-1-2-4-11(9)21(20)12-6-5-8(14(16)17)7-10(12)15(18)19/h5-7,9,11H,1-4H2 |
InChI Key |
OMSWTTLZLNVEJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)S(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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